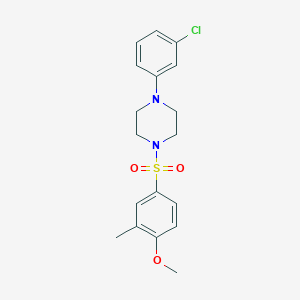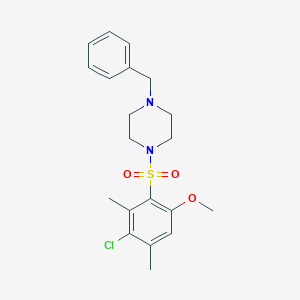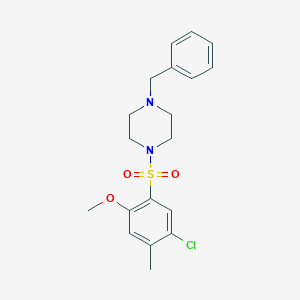![molecular formula C11H10Cl2N2O3S B512943 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-63-9](/img/structure/B512943.png)
3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene” is a benzene derivative. It contains a benzene ring which is a cyclic compound with 6 carbon atoms . The compound has two chlorine atoms, a methoxy group, and a sulfonyl group attached to a 2-methylimidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction for benzene derivatives . The specific synthesis pathway would depend on the starting materials and the order in which the substituents are added to the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the various substituents attached at the 1, 2, 3, and 4 positions . The exact 3D structure could be determined using computational chemistry or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the substituents. The chlorine atoms might be replaced in a nucleophilic aromatic substitution reaction. The sulfonyl group could potentially be reduced to a sulfide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents. For example, the presence of the polar sulfonyl group and the electronegative chlorine atoms might increase the compound’s water solubility compared to benzene .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYXVPBSPGYDRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512866.png)




![1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512879.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512885.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512888.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512889.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512890.png)
![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)

